molecular formula C23H20ClN3O3 B11548948 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11548948
M. Wt: 421.9 g/mol
InChI Key: ZPUMYLVQDPKVLC-AFUMVMLFSA-N
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Description

2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzyl alcohol with benzaldehyde to form the benzylidene intermediate. This intermediate is then reacted with hydrazine to form the hydrazone derivative. Finally, the hydrazone is acylated with 2-methylphenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene hydrazine core can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. Additionally, the compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorobenzyl group and the 2-methylphenyl group provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C23H20ClN3O3/c1-16-8-2-6-12-20(16)26-22(28)23(29)27-25-14-17-9-4-7-13-21(17)30-15-18-10-3-5-11-19(18)24/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

ZPUMYLVQDPKVLC-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl

Origin of Product

United States

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